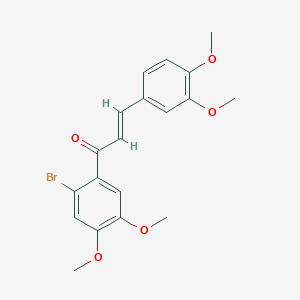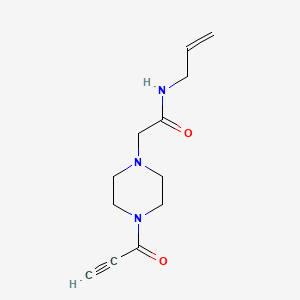
(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
-
Starting Materials
- 2-BROMO-4,5-DIMETHOXYBENZALDEHYDE
- 3,4-DIMETHOXYACETOPHENONE
-
Reaction Conditions
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve the starting materials in the solvent.
- Add the base to the reaction mixture.
- Stir the mixture at the desired temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or ketones
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Corresponding alcohols
-
Substitution
- Reagents: Nucleophiles such as amines, thiols
- Conditions: Solvent such as dimethylformamide or acetonitrile
- Products: Substituted chalcones
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Ethanol, methanol, dimethylformamide, acetonitrile
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted chalcones
Applications De Recherche Scientifique
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has various scientific research applications, including:
-
Chemistry
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine
- Explored for its therapeutic potential in treating various diseases.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways. The compound can:
-
Bind to Enzymes
- Inhibit or activate specific enzymes involved in metabolic pathways.
- Affect the catalytic activity of enzymes, leading to changes in biochemical processes.
-
Interact with Receptors
- Bind to cellular receptors, modulating signal transduction pathways.
- Influence cellular responses such as proliferation, apoptosis, and differentiation.
-
Modulate Gene Expression
- Affect the expression of genes involved in various biological functions.
- Regulate transcription factors and other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIHYDROXY-PHENYL)-2-PROPEN-1-ONE
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXY-PHENYL)-2-BUTEN-1-ONE
Uniqueness
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both bromine and multiple methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H19BrO5 |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
(E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19BrO5/c1-22-16-8-6-12(9-17(16)23-2)5-7-15(21)13-10-18(24-3)19(25-4)11-14(13)20/h5-11H,1-4H3/b7-5+ |
Clé InChI |
OVXUPGHTJZRJMZ-FNORWQNLSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2Br)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2Br)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B14941478.png)
![N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B14941488.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941492.png)
![4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941501.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)
![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14941555.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)
